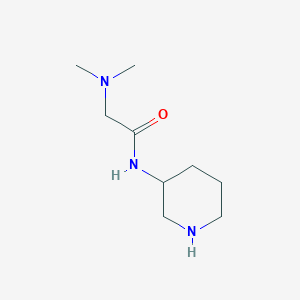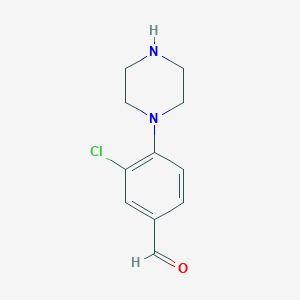
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a pyrazole ring substituted with an aminopyridine and a trifluoromethyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable aminopyridine derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用機序
The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
類似化合物との比較
1-(5-Aminopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a trifluoromethyl group.
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity.
特性
分子式 |
C9H7F3N4O |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
2-(5-aminopyridin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-8(17)16(15-6)7-2-1-5(13)4-14-7/h1-2,4H,3,13H2 |
InChIキー |
IHRBSEVNVWJVTR-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


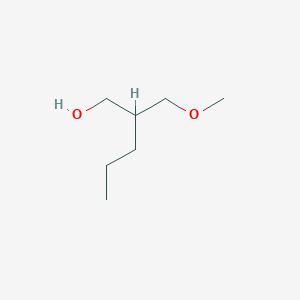
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)

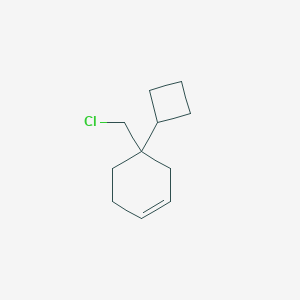
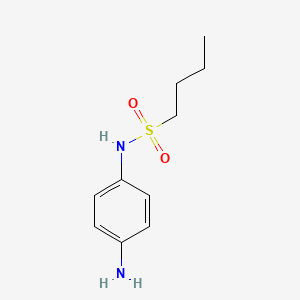
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
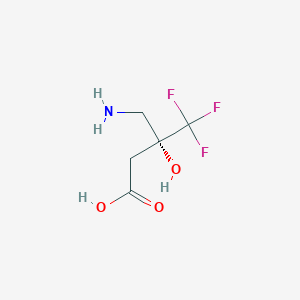
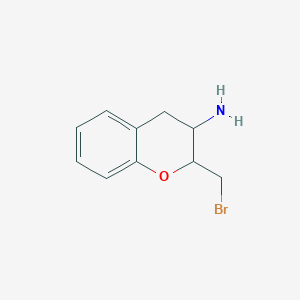

![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
